molecular formula C6H18Cl2N2 B118683 1,6-Hexanediamine dihydrochloride CAS No. 6055-52-3

1,6-Hexanediamine dihydrochloride

Cat. No. B118683
CAS RN: 6055-52-3
M. Wt: 189.12 g/mol
InChI Key: XMVQMBLTFKAIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Hexanediamine dihydrochloride, also known as hexamethylenediamine dihydrochloride, is a compound with the formula H2N(CH2)6NH2 · 2HCl . It is a solid that is soluble in water . It is used as an intermediate in the manufacturing of Nylon .


Synthesis Analysis

Hexamethylenediamine is produced by the hydrogenation of adiponitrile . The hydrogenation is conducted on molten adiponitrile diluted with ammonia, with typical catalysts being based on cobalt and iron . An alternative process uses Raney nickel as the catalyst and adiponitrile that is diluted with hexamethylenediamine itself (as the solvent). This process operates without ammonia and at lower pressure and temperature .


Molecular Structure Analysis

The molecular structure of 1,6-Hexanediamine dihydrochloride consists of a hexamethylene hydrocarbon chain terminated with amine functional groups . The molecular weight is 189.13 .


Chemical Reactions Analysis

Hexamethylenediamine dihydrochloride, on fusion of 1:6-di-(N3-cyano-N1-guanidino)-hexane, yields polymeric diguanides .


Physical And Chemical Properties Analysis

1,6-Hexanediamine dihydrochloride is a solid that is soluble in water . It has a melting point of 256-257 °C .

Scientific Research Applications

Inhalation Toxicity Studies

1,6-Hexanediamine dihydrochloride (HDDC) has been extensively studied for its inhalation toxicity. Research on rodents shows that HDDC primarily causes irritation to the upper respiratory tract. In a study involving Fischer 344/N rats and B6C3F1 mice, exposure to HDDC resulted in histopathologic lesions in the upper respiratory tract, including inflammation and necrosis of the laryngeal and tracheal epithelium. However, no significant adverse effects on reproduction were observed in these animals (Hébert et al., 1993).

Solubility and Thermodynamic Analysis

The solubility of 1,6-Hexanediamine in various solvents has been a subject of study. Research indicates that its solubility is temperature-dependent and increases with rising temperatures. This finding is significant for applications involving the dissolution of 1,6-Hexanediamine in different chemical processes (Li et al., 2017).

Synthesis and Structural Analysis

1,6-Hexanediamine dihydrochloride has been used in the synthesis of various compounds. For instance, it has been used in preparing anhydrous 1,6-hexanediammonium dihydrogendecavanadate, with studies focusing on its crystal structure and infrared spectroscopic characterization (Rakovský et al., 2002).

Corrosion Inhibition

The compound has been studied for its application in corrosion inhibition. Unsaturated N, N-diallyl compounds derived from 1,6-hexanediamine showed significant inhibition of mild steel corrosion in acidic conditions, marking its potential use in industrial applications (Ali & Saeed, 2001).

Application in Environmental Remediation

1,6-Hexanediamine dihydrochloride has been used to prepare amino-functionalized multi-walled carbon nanotubes for the removal of methyl orange from aqueous solutions. This indicates its potential application in environmental remediation and wastewater treatment (Liu et al., 2014).

Safety And Hazards

1,6-Hexanediamine dihydrochloride is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO, CO2, and nitrogen oxides . Contact with strong oxidants can cause it to burn . It is harmful if swallowed or in contact with skin .

Future Directions

1,6-Hexanediamine dihydrochloride is widely used in the industrial synthesis of paints, resins, inks, and textiles . Its future directions could be influenced by advancements in these industries and the development of new synthesis methods or applications.

properties

IUPAC Name

hexane-1,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVQMBLTFKAIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-09-4 (Parent)
Record name 1,6-Hexanediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,6-Hexanediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,6-Hexanediamine dihydrochloride

CAS RN

6055-52-3
Record name 1,6-Hexanediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexamethylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,6-HEXANEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF950ZP7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Hexanediamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,6-Hexanediamine dihydrochloride
Reactant of Route 3
1,6-Hexanediamine dihydrochloride
Reactant of Route 4
1,6-Hexanediamine dihydrochloride
Reactant of Route 5
1,6-Hexanediamine dihydrochloride
Reactant of Route 6
1,6-Hexanediamine dihydrochloride

Citations

For This Compound
108
Citations
C Ding, Z Deng, J Chen, Y Jin - Colloids and Surfaces B: Biointerfaces, 2020 - Elsevier
As a new member of the fluorescent carbon nanomaterial family, carbon dots (CDs) not only have outstanding photoluminescence properties and small size characteristics, but also …
Number of citations: 49 www.sciencedirect.com
C Hebert - Toxicity Report Series, 1993 - europepmc.org
1, 6-Hexanediamine (HDA) is an aliphatic amine that is produced in large volumes in the United States. HDA is widely used as a corrosion inhibitor in lubricants and as an intermediate …
Number of citations: 1 europepmc.org
CD Hébert, MR Elwell, GS Travlos, E Zeiger… - … and Applied Toxicology, 1993 - Elsevier
1,6-Hexanediamine (HDA) is a high production volume chemical which is used as an intermediate in the synthesis of paints, resins, inks, and textiles and as a corrosion inhibitor in …
Number of citations: 2 www.sciencedirect.com
AMA da Costa, MPM Marques… - Vibrational spectroscopy, 2002 - Elsevier
The Fermi resonance interaction between the methylene symmetric CH stretching mode and appropriate binary combinations involving the methylene bending mode in the Raman …
Number of citations: 17 www.sciencedirect.com
JL Myers, RL Grant - Inhalation Toxicology, 2015 - Taylor & Francis
The Texas Commission on Environmental Quality has developed a chronic inhalation Reference Value (ReV) for hexamethylenediamine (HMDA, CAS 124-09-4) based on respiratory …
Number of citations: 6 www.tandfonline.com
P Liu, C Mai, K Zhang - ACS Sustainable Chemistry & …, 2017 - ACS Publications
Multi-stimuli-responsive and structured hydrogels represent promising materials with a broad application spectrum, such as drug delivery, sensors, and bionic machinery. However, the …
Number of citations: 51 pubs.acs.org
J Brisson, F Brisse - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
Discussion. The atomic numbering is given in Fig. 1. The final atomic coordinates are listed in Table 1.* The bond distances, bond angles and torsion angles are given in Table 2. The …
Number of citations: 7 scripts.iucr.org
D Amini - 2022 - dspace.library.uvic.ca
My research involves cucurbit[n]urils with the objective of distinguishing between CB[6] and CB[7] using fluorescence spectroscopy, and finding the minimum concentration of CB[6] that …
Number of citations: 0 dspace.library.uvic.ca
CD Herbert, MR Elwell, GS Travlos, E Zeiger… - Fundam. Appl. Toxicol., 1993
Number of citations: 3
DK Craig, D McNeill, M Hejtmancik, RL Persing… - Battelle, Columbus, OH …, 1986
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.